Sodium bitartrate monohydrate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium bitartrate monohydrate can be synthesized by reacting tartaric acid with sodium hydroxide or sodium carbonate. The reaction involves dissolving tartaric acid in water and then neutralizing a portion of the solution with sodium carbonate decahydrate. The resulting solution is filtered, and the filtrate is added to the remaining tartaric acid solution. Crystals are precipitated by suction filtration and dried at room temperature to obtain sodium hydrogen tartrate .
Industrial Production Methods
In industrial settings, the production of sodium 3-carboxy-2,3-dihydroxypropanoate hydrate follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically produced in large quantities for use in various applications, including as a reagent in biochemical research and as an acidity regulator in the food industry .
Chemical Reactions Analysis
Types of Reactions
Sodium bitartrate monohydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of sodium 3-carboxy-2,3-dihydroxypropanoate hydrate include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of sodium 3-carboxy-2,3-dihydroxypropanoate hydrate depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different carboxylic acids, while reduction reactions may produce various alcohols .
Scientific Research Applications
Sodium bitartrate monohydrate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of sodium 3-carboxy-2,3-dihydroxypropanoate hydrate involves its interaction with various molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and affecting their availability in biological systems. It can also participate in redox reactions, influencing cellular processes and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- Sodium hydrogen L-tartrate
- Sodium bitartrate
- L-Tartaric acid sodium salt
- Sodium tartrate monobasic monohydrate
Uniqueness
Sodium bitartrate monohydrate is unique due to its specific chemical structure and properties. It has distinct solubility characteristics and reactivity compared to other similar compounds. Its ability to act as a chelating agent and participate in various chemical reactions makes it valuable in scientific research and industrial applications .
Properties
IUPAC Name |
sodium;2,3,4-trihydroxy-4-oxobutanoate;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6.Na.H2O/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;1H2/q;+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVQEXSQFBTIRD-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)O)O.O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NaO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60635539 |
Source
|
Record name | Sodium 3-carboxy-2,3-dihydroxypropanoate--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60635539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6131-98-2 |
Source
|
Record name | Sodium 3-carboxy-2,3-dihydroxypropanoate--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60635539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the crystal structure of sodium hydrogen tartrate monohydrate?
A: Sodium hydrogen (+)-tartrate monohydrate forms a network polymer structure. All tartrate oxygen atoms, except for the protonated carboxyl oxygen, participate in bonding with four distinct sodium complexes. Each sodium ion is coordinated to eight oxygen atoms, forming a distorted bi-face capped trigonal prismatic geometry. The water molecule plays a crucial role by completing the sodium coordination sphere and participating in multiple hydrogen bonds. [] This structure differs from the anhydrous univalent cation (+)-tartrate salts (K+, Rb+, Cs+, Tl+, NH4+), highlighting the influence of the water molecule on the crystal packing. []
Q2: How does the structure of sodium hydrogen tartrate monohydrate compare to similar compounds?
A: While sodium hydrogen (+)-tartrate monohydrate forms a hydrate, similar compounds with other univalent cations like potassium, rubidium, cesium, thallium, and ammonium exist as anhydrous salts. [] This difference in hydration impacts the crystal structure and potentially influences properties like solubility and stability.
Q3: What methods have been used to grow single crystals of sodium hydrogen tartrate monohydrate?
A: Researchers have successfully grown single crystals of sodium hydrogen tartrate monohydrate doped with organometallic compounds using the gel growth technique. [] This method allows for controlled crystal growth and the incorporation of dopants, potentially leading to materials with tailored properties.
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